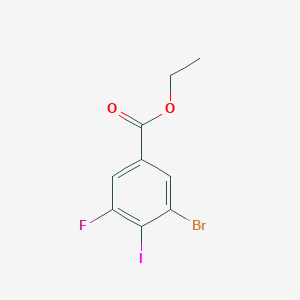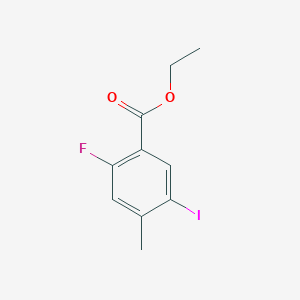
Ethyl 2-fluoro-5-iodo-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-5-iodo-4-methylbenzoate is an organic compound with the molecular formula C10H10FIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 4-position. The carboxylic acid group is esterified with ethanol, forming the ethyl ester. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-5-iodo-4-methylbenzoate typically involves the following steps:
Halogenation: The starting material, 4-methylbenzoic acid, undergoes halogenation to introduce the iodine atom at the 5-position. This can be achieved using iodine and a suitable oxidizing agent.
Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-iodo-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the benzene ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or alkanes.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
Scientific Research Applications
Ethyl 2-fluoro-5-iodo-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-iodo-4-methylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its biological activity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-fluoro-5-iodo-4-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-fluoro-4-methylbenzoate: Lacks the iodine atom, which can affect its reactivity and applications.
Ethyl 5-iodo-4-methylbenzoate: Lacks the fluorine atom, which can influence its chemical properties.
Ethyl 2-fluoro-5-iodobenzoate: Lacks the methyl group, which can alter its steric and electronic properties.
Properties
Molecular Formula |
C10H10FIO2 |
|---|---|
Molecular Weight |
308.09 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-iodo-4-methylbenzoate |
InChI |
InChI=1S/C10H10FIO2/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5H,3H2,1-2H3 |
InChI Key |
SVLUMFHKPTWIML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)I)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)


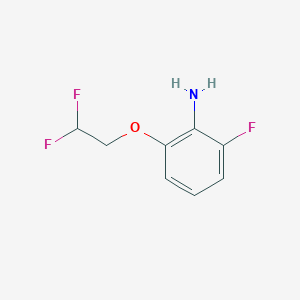
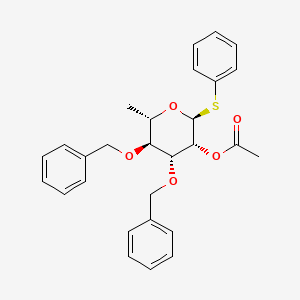
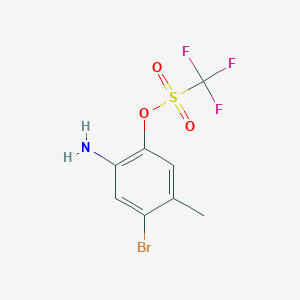



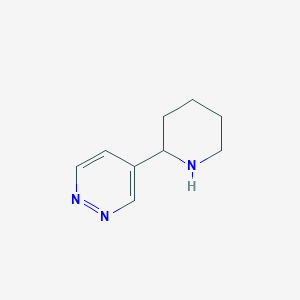
![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
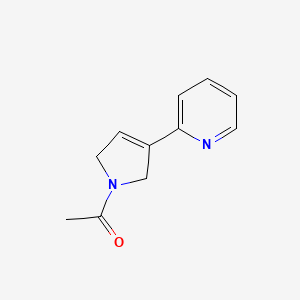
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
